3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
Description
This quinoline derivative features a complex substitution pattern designed to modulate electronic, steric, and pharmacokinetic properties. The core quinoline scaffold is substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group, position 6 with fluorine, and position 4 with a 4-(4-methoxyphenyl)piperazine moiety. The 4-methoxyphenylpiperazine contributes to solubility and may influence binding affinity through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-4-10-24(16-20(19)2)36(33,34)27-18-30-26-11-5-21(29)17-25(26)28(27)32-14-12-31(13-15-32)22-6-8-23(35-3)9-7-22/h4-11,16-18H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHXWQKVKKVEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine and sulfonyl groups. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines .
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Quinoline Derivatives
Key Structural Features
The following table summarizes critical structural differences between the target compound and analogous derivatives:
Substituent Impact on Physicochemical Properties
- Fluorine vs. Methoxy : The fluorine at position 6 in the target and C769-1138 enhances metabolic stability compared to methoxy-substituted derivatives (e.g., ’s compound). However, methoxy groups in ’s compound may improve solubility through polar interactions .
- Piperazine Substituents : The 4-methoxyphenylpiperazine in the target compound offers a balance of electron-donating (methoxy) and H-bonding (piperazine) properties, contrasting with the electron-withdrawing 4-fluorophenylpiperazine in C769-1138 .
Research Findings and Implications
- Thermal Stability: Derivatives with sulfonyl groups (target, C769-1138) exhibit higher melting points (>200°C) compared to amino-substituted analogs like 4k (223–225°C) .
- Crystal Packing : Piperazine-containing compounds (e.g., ) show chair conformations and hydrogen-bonded networks, suggesting similar packing for the target compound, which may influence crystallinity and formulation .
- Bioactivity Potential: Fluorine and methoxy groups are associated with kinase inhibition and CNS activity in quinolines, though specific data for the target compound remain unexplored .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Molecular Formula : C₂₄H₂₅FN₂O₄S
- Molecular Weight : 456.5 g/mol
- Functional Groups : Dimethylbenzenesulfonyl group, fluoro group, piperazine moiety, and methoxyphenyl group.
These structural components suggest potential interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of quinoline derivatives often involves their interaction with specific enzymes or receptors. For this compound, potential mechanisms may include:
- Inhibition of Enzymatic Activity : Quinoline derivatives are known to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic benefits in psychiatric disorders.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the quinoline scaffold can enhance antimicrobial efficacy against various pathogens. The presence of the dimethylbenzenesulfonyl group in this compound may contribute to its antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Positive |
| Klebsiella pneumoniae | Positive |
| Escherichia coli | Pending Evaluation |
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focus of recent studies. The mechanism may involve the activation of caspase pathways or inhibition of cell proliferation signals.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers demonstrated that several quinoline derivatives, including compounds similar to the one , showed promising results against multi-drug resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency. -
Anticancer Research :
Another investigation focused on the cytotoxic effects of quinoline derivatives on various cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition and induced apoptosis through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
